molecular formula C12H12ClN5O2 B243358 N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methoxybenzamide

Cat. No. B243358
M. Wt: 293.71 g/mol
InChI Key: WUJKVFJNXTZRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methoxybenzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methoxybenzamide has been found to have antimicrobial and anti-inflammatory effects. It has also been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methoxybenzamide in lab experiments is its potential as an antimicrobial and anti-inflammatory agent. However, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methoxybenzamide. One area of research could be to further investigate its mechanism of action and how it interacts with specific enzymes involved in the inflammatory response. Another area of research could be to study its potential use in treating specific diseases or conditions, such as infections or inflammatory disorders. Additionally, further studies could be conducted to determine its safety and efficacy in animal models and eventually in human clinical trials.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-allyl-2H-tetrazole-5-amine in the presence of a base to give the final product.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methoxybenzamide has been studied for its potential use in scientific research. It has been found to have antimicrobial activity against certain strains of bacteria and fungi. It has also been studied for its potential use as an anti-inflammatory agent.

properties

Molecular Formula

C12H12ClN5O2

Molecular Weight

293.71 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H12ClN5O2/c1-3-6-18-16-12(15-17-18)14-11(19)8-4-5-10(20-2)9(13)7-8/h3-5,7H,1,6H2,2H3,(H,14,16,19)

InChI Key

WUJKVFJNXTZRFB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl

Origin of Product

United States

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